4-Bromo-3-chloro-2-nitro-phenol
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Overview
Description
4-Bromo-3-chloro-2-nitro-phenol is an organic compound with the molecular formula C6H3BrClNO3 It is a halogenated phenol derivative, characterized by the presence of bromine, chlorine, and nitro groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-chloro-2-nitro-phenol typically involves multi-step reactions starting from phenol derivatives. One common method is the nitration of 4-bromo-3-chlorophenol using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction parameters to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-3-chloro-2-nitro-phenol undergoes various chemical reactions, including:
Nucleophilic Substitution: The presence of electron-withdrawing groups (bromine, chlorine, and nitro) makes the compound susceptible to nucleophilic substitution reactions. Common nucleophiles include hydroxide ions and amines.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.
Oxidation: The phenolic hydroxyl group can be oxidized to a quinone derivative using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium dithionite in aqueous solution.
Oxidation: Potassium permanganate in acidic or neutral medium, or chromium trioxide in acetic acid.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted phenols or anilines.
Reduction: Formation of 4-bromo-3-chloro-2-aminophenol.
Oxidation: Formation of quinone derivatives.
Scientific Research Applications
4-Bromo-3-chloro-2-nitro-phenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in the development of pharmaceutical compounds with specific biological activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-3-chloro-2-nitro-phenol involves its interaction with specific molecular targets, depending on the context of its application. For instance, in antimicrobial applications, the compound may disrupt microbial cell membranes or interfere with essential enzymatic processes. The presence of halogen and nitro groups can enhance its reactivity and binding affinity to target molecules.
Comparison with Similar Compounds
4-Bromo-2-chlorophenol: Similar structure but lacks the nitro group, resulting in different chemical reactivity and applications.
3-Bromo-4-chloro-2-nitrophenol: Positional isomer with different substitution pattern, leading to variations in chemical properties and reactivity.
Uniqueness: 4-Bromo-3-chloro-2-nitro-phenol is unique due to the specific arrangement of bromine, chlorine, and nitro groups on the benzene ring. This unique substitution pattern imparts distinct chemical properties, making it suitable for specific applications that other similar compounds may not fulfill.
Properties
IUPAC Name |
4-bromo-3-chloro-2-nitrophenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClNO3/c7-3-1-2-4(10)6(5(3)8)9(11)12/h1-2,10H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDVQYFWXOKQHIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1O)[N+](=O)[O-])Cl)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.45 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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